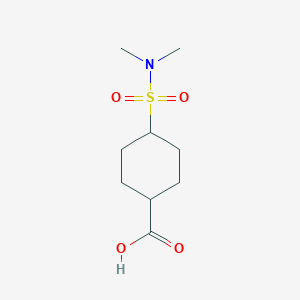
4-(N,N-Dimethylsulfamoyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a dimethylamino sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: Starting from cyclohexanone, the cyclohexane ring is formed through a series of reduction reactions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a suitable precursor, such as a primary alcohol or aldehyde.
Attachment of the Dimethylamino Sulfonyl Group:
Industrial Production Methods
In industrial settings, the production of 4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common reagents include sulfonyl chlorides, dimethylamine, and oxidizing agents.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include esters, amides, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino sulfonyl group can act as a functional moiety, modulating the activity of these targets through covalent or non-covalent interactions. The carboxylic acid group may also play a role in binding to active sites or facilitating transport across biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Sulfonylcyclohexanecarboxylic acid: Lacks the dimethylamino group, resulting in different reactivity and applications.
4-(Aminosulfonyl)cyclohexanecarboxylic acid: Contains an amino group instead of a dimethylamino group, leading to variations in chemical behavior and biological activity.
4-(Methylsulfonyl)cyclohexanecarboxylic acid: Features a methyl group in place of the dimethylamino group, affecting its overall properties.
Uniqueness
4-[(Dimethylamino)sulfonyl]cyclohexanecarboxylic acid is unique due to the presence of both the dimethylamino and sulfonyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H17NO4S |
|---|---|
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
4-(dimethylsulfamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO4S/c1-10(2)15(13,14)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
OPMYGVBRXFNCPR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1CCC(CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
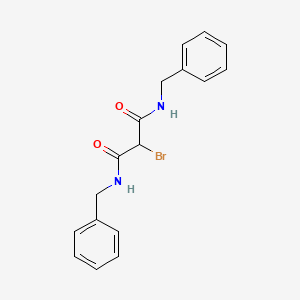
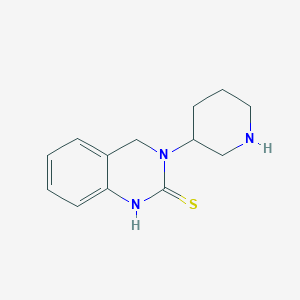
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
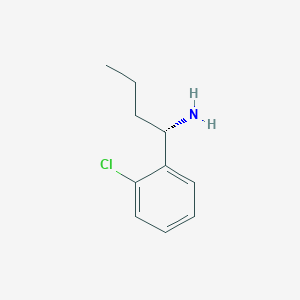
![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)

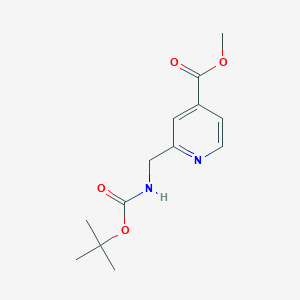
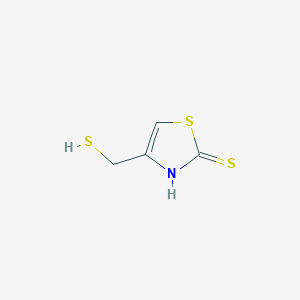


![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)

